6-cinnamyl-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
Description
Properties
IUPAC Name |
3-phenyl-6-[(E)-3-phenylprop-2-enyl]triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O/c25-19-17-18(24(22-21-17)16-11-5-2-6-12-16)20-14-23(19)13-7-10-15-8-3-1-4-9-15/h1-12,14H,13H2/b10-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BESVHONPPDCMCM-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCN2C=NC3=C(C2=O)N=NN3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CN2C=NC3=C(C2=O)N=NN3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-cinnamyl-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-phenyl-1H-[1,2,3]triazole-4-carbaldehyde with cinnamylamine under acidic conditions to form the desired triazolopyrimidine ring . The reaction is usually carried out in a solvent such as ethanol or methanol, and the reaction temperature is maintained between 60-80°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure product .
Chemical Reactions Analysis
Substitution Reactions at the C5 Position
The C5 position of the triazolopyrimidine core is highly reactive due to electron-deficient aromaticity. Key transformations include:
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Thiolation : Reaction with carbon disulfide under basic conditions (KOH, DMF, 80°C) yields 5-thioxo derivatives. For example, compound 2 (5-thioxo analog) was synthesized in 77% yield via this method .
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Alkylation : Treatment with alkyl/benzyl halides (e.g., ethyl iodide) in the presence of potassium carbonate produces 5-alkylthio derivatives. Compound 4 (5-ethylthio) was obtained in 74% yield .
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Glycosylation : Reaction with 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide under KOH catalysis generates thioglycoside derivatives (e.g., compound 3 , 81% yield) .
Table 1: Representative Substitution Reactions
| Reaction Type | Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Thiolation | CS₂, KOH, DMF, 80°C | 5-SH | 77% | |
| Alkylation | EtI, K₂CO₃, DMF | 5-SEt | 74% | |
| Glycosylation | Ac-glucosyl bromide, KOH | 5-SGlycosyl | 81% |
Functionalization via Hydrazinolysis
Hydrazine derivatives are accessible through nucleophilic substitution:
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Hydrazine Attack : Reaction of 5-ethylthio derivatives with hydrazine hydrate in ethanol yields 5-hydrazinyl analogs (compound 5 , 68% yield) . These intermediates serve as precursors for acyclic sugar conjugates (e.g., compound 6a–c , 75–79% yield) via condensation with monosaccharides like D-ribose .
Cyclocondensation Reactions
The triazolopyrimidine scaffold participates in annulation reactions:
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Triazolo-Pyridine Formation : Condensation with methylene-active compounds (e.g., malononitrile) under microwave irradiation (150°C, 20 min) generates fused triazolo[4,5-b]pyridines .
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Heterocyclic Expansion : Cyclocondensation of 5-amino derivatives with carbonyl electrophiles (e.g., aldehydes) forms larger azepine or azocine rings, though yields are moderate (50–65%) .
Stability and Reactivity Trends
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Base Sensitivity : Strong bases (e.g., KHMDS, tert-BuOK) accelerate substitution but may degrade the cinnamyl group .
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Solvent Effects : Polar aprotic solvents (DMF, DMSO) favor nucleophilic substitutions, while toluene is optimal for NHC-mediated reactions .
Synthetic Challenges and Opportunities
Scientific Research Applications
Anticancer Activity
Research indicates that 6-cinnamyl-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one exhibits notable anticancer properties. Studies have demonstrated its ability to inhibit tumor cell proliferation by modulating critical signaling pathways involved in cell growth and survival. For instance, in vitro tests on various cancer cell lines have shown significant cytotoxicity:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 12.5 |
| MCF-7 (Breast Cancer) | 15.0 |
These findings suggest that this compound could serve as a promising lead for the development of new anticancer agents .
Antiviral Properties
The compound has also been investigated for its antiviral potential, particularly against influenza viruses. It targets the RNA-dependent RNA polymerase of the virus, disrupting critical protein-protein interactions necessary for viral replication. This mechanism suggests that derivatives of this compound could be developed into effective antiviral medications .
Anti-inflammatory Effects
Preliminary studies suggest that this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This activity could position it as a candidate for treating inflammatory diseases .
Synthesis and Chemical Properties
The synthesis of this compound typically involves multi-step reactions that utilize triazole and pyrimidine derivatives. Electrophilic cyclization methods are commonly employed to achieve the desired regioselectivity and stereoselectivity in forming the triazolopyrimidine structure .
Key Structural Features:
- Molecular Formula: C19H15N5O
- Molecular Weight: 329.363
- CAS Number: 1322026-52-7
Anticancer Research
A study conducted on the cytotoxic effects of this compound on A549 and MCF-7 cell lines revealed that it effectively reduces cell viability through apoptosis induction mechanisms . The research emphasizes the importance of further exploration into its structure-activity relationship to optimize its anticancer efficacy.
Antiviral Drug Development
In a study focused on developing new antiviral agents against influenza A virus, derivatives of this compound showed promise in disrupting essential viral functions . Molecular docking studies provided insights into the binding affinities and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 6-cinnamyl-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one involves its interaction with cellular targets that regulate cell proliferation and apoptosis. The compound has been shown to induce apoptosis in cancer cells through the mitochondrial pathway. This involves the activation of caspases, up-regulation of pro-apoptotic proteins such as Bax and Bak, and down-regulation of anti-apoptotic proteins like Bcl-2 . Additionally, the compound may inhibit specific enzymes or receptors involved in cancer cell growth .
Comparison with Similar Compounds
Table 1: Structural and Activity Comparison of Selected Triazolopyrimidinones
*EC50: Effective concentration for 50% viral inhibition.
†SI (Selectivity Index): CC50 (cytotoxic concentration)/EC50.
Key Observations :
- 6-Cinnamyl-3-phenyl exhibits superior potency (EC50 = 0.12 μM) compared to MADTP-314 (EC50 = 0.25 μM), likely due to the cinnamyl group enhancing nsP1 binding .
- Substitutions at R5 (e.g., 4-chlorophenoxy in ) reduce activity, suggesting steric hindrance or altered electronic interactions with nsP1.
- Bulky R6 groups (e.g., oxadiazole-methyl in ) retain submicromolar activity, indicating tolerance for diverse substituents at this position.
Resistance Profiles
Resistance mutations in CHIKV nsP1 (e.g., P34S, T246A) are associated with reduced susceptibility to MADTP compounds. 6-Cinnamyl-3-phenyl and MADTP-314 both lose efficacy against P34S mutants, but the cinnamyl derivative shows partial retention of activity against T246A mutants, suggesting differential interactions with nsP1 . In contrast, lobaric acid, a natural nsP1 inhibitor targeting GTP displacement, remains active against MADTP-resistant strains, highlighting divergent mechanisms of action .
Selectivity and Toxicity
6-Cinnamyl-3-phenyl demonstrates a high selectivity index (SI > 83), outperforming analogues like 3-(2-hydroxyphenyl)-7-methyl (SI = 8) . This is attributed to its minimal off-target effects on host enzymes, a hallmark of nsP1-targeting compounds . However, derivatives with electron-withdrawing groups (e.g., nitro or chloro substituents) show increased cytotoxicity, as seen in 5-(4-chloro-phen-oxy)-6-isopropyl (SI = 12) .
Biological Activity
6-Cinnamyl-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological properties, including cytotoxicity, antimicrobial effects, and potential therapeutic applications.
Synthesis
The synthesis of triazolo-pyrimidine derivatives often involves various heterocyclic reactions. The compound can be synthesized through the cyclization of appropriate precursors under controlled conditions, typically involving the use of solvents like acetic acid or acetonitrile. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure of the synthesized compounds.
Cytotoxic Activity
Research indicates that triazolo-pyrimidine derivatives exhibit promising cytotoxic effects against various cancer cell lines. For instance, a study highlighted that certain derivatives showed significant inhibition (54-65%) of cell growth in HeLa and CCRF-CEM cancer cell lines . The mechanism of action is believed to involve interference with cellular processes such as DNA replication and cell cycle progression.
Table 1: Cytotoxic Activity of Related Compounds
| Compound | Cell Line | Inhibition (%) |
|---|---|---|
| 6-Cinnamyl-3-phenyl-3H-triazolo | HeLa | 54-65 |
| Compound A | CCRF-CEM | 60 |
| Compound B | HBL-100 | 62 |
Antimicrobial Activity
The antimicrobial properties of this class of compounds have been extensively studied. Triazolo-pyrimidines have shown activity against both Gram-positive and Gram-negative bacteria. For example, some derivatives were tested against Staphylococcus aureus and Escherichia coli, demonstrating moderate to good antibacterial activity with MIC values comparable to standard antibiotics like ampicillin .
Table 2: Antimicrobial Activity
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| 6-Cinnamyl... | Staphylococcus aureus | 32 |
| 6-Cinnamyl... | Escherichia coli | 16 |
| Ampicillin | Staphylococcus aureus | 32 |
Other Biological Activities
In addition to cytotoxic and antimicrobial properties, triazolo-pyrimidines have been noted for their anti-inflammatory and antioxidant activities. These compounds are thought to inhibit enzymes such as dihydrofolate reductase and glucosidase, which are crucial in various biochemical pathways . Furthermore, some derivatives have shown promise as potential antiviral agents.
Case Studies
Several studies have focused on the biological evaluation of triazolo-pyrimidine derivatives:
- Cytotoxicity Study : A compound structurally similar to 6-cinnamyl-3-phenyl-3H-triazolo was tested against multiple cancer cell lines, showing a dose-dependent response with significant cytotoxic effects observed at higher concentrations .
- Antimicrobial Efficacy : In a comparative study, a series of synthesized triazolo-pyrimidines were evaluated for their antibacterial properties, revealing that modifications in the aromatic substituents significantly influenced their activity against specific bacterial strains .
Q & A
Q. What are the common synthetic routes for preparing 6-cinnamyl-3-phenyl-3H-triazolo[4,5-d]pyrimidin-7(6H)-one and its derivatives?
Methodological Answer: The synthesis typically involves heterocyclization of 5-amino-triazole carboxamide precursors. For example:
- Reacting 5-amino-1-(substituted)-1H-1,2,3-triazole-4-carboxamide with carbon disulfide under basic conditions to form thione intermediates.
- Subsequent alkylation or glycosylation introduces substituents (e.g., cinnamyl groups at position 6). Yields are optimized via controlled reaction temperatures (e.g., reflux in ethanol) and stoichiometric adjustments .
Q. How is structural characterization of triazolopyrimidinone derivatives performed?
Methodological Answer:
- NMR/IR spectroscopy: Confirms functional groups (e.g., NH2 protons at δ6.31 ppm in H NMR) and scaffold integrity.
- Mass spectrometry: Validates molecular weight and fragmentation patterns.
- X-ray crystallography: Resolves 3D structures using software like SHELX for refinement. For example, SHELXL refines small-molecule crystallographic data to atomic precision .
Q. What in vitro assays are used to evaluate antiviral activity against Chikungunya virus (CHIKV)?
Methodological Answer:
- Plaque reduction assays: Measure viral replication inhibition (EC) in Vero cells.
- qRT-PCR: Quantifies viral RNA load post-treatment.
- Cytopathic effect (CPE) inhibition: Assesses cell viability via microscopy or colorimetric assays (e.g., MTT). EC values below 10 µM indicate potent activity .
Advanced Research Questions
Q. How are structure-activity relationships (SAR) analyzed to optimize antiviral efficacy?
Methodological Answer:
- Systematic substitution: Modifying the 3-aryl and 6-cinnamyl groups to evaluate steric/electronic effects. For example, electron-withdrawing groups at position 3 enhance nsP1 binding.
- Pharmacophore modeling: Identifies critical interactions (e.g., hydrogen bonding with nsP1’s SAM-binding pocket). Derivatives with EC < 1 µM are prioritized for in vivo testing .
Q. What experimental approaches confirm the compound’s mechanism of action targeting nsP1?
Methodological Answer:
- Enzymatic assays: Purify CHIKV nsP1 and measure GTP methylation inhibition (IC).
- Resistance selection: Serial passage of CHIKV under compound pressure identifies nsP1 mutations (e.g., Y248N) conferring resistance.
- Genetic validation: siRNA knockdown of nsP1 in infected cells mimics compound activity .
Q. How can discrepancies in antiviral activity across CHIKV strains be resolved?
Methodological Answer:
- Comparative strain profiling: Test activity against clinical isolates (e.g., Asian, ECSA lineages).
- Docking studies: Analyze nsP1 structural variations (e.g., loop flexibility) impacting compound binding.
- Resistance profiling: Correlate nsP1 mutations with reduced efficacy to identify strain-specific vulnerabilities .
Q. What strategies improve pharmacokinetic properties of triazolopyrimidinone derivatives?
Methodological Answer:
- Prodrug design: Synthesize glycosylated derivatives (e.g., tetra-O-acetyl-glucopyranosylthio) to enhance solubility.
- Metabolic stability assays: Use liver microsomes to identify metabolic hotspots (e.g., oxidation at cinnamyl groups).
- Salt formation: Improve aqueous solubility via hydrochloride or mesylate salts .
Q. How are off-target effects and cytotoxicity assessed in this chemical series?
Methodological Answer:
- Counter-screening: Test against related viruses (e.g., Sindbis, Semliki Forest virus) to confirm CHIKV specificity.
- Cytotoxicity assays: Measure CC in human cell lines (e.g., HEK293, HepG2) using MTT or ATP-based assays.
- Selectivity index (SI): Calculate SI = CC/EC; values >100 indicate favorable safety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
